molecular formula C18H14BrNO2 B8746966 4-Quinolinecarboxylic acid, 3-(bromomethyl)-2-phenyl-, methyl ester CAS No. 272104-64-0

4-Quinolinecarboxylic acid, 3-(bromomethyl)-2-phenyl-, methyl ester

Cat. No. B8746966
CAS RN: 272104-64-0
M. Wt: 356.2 g/mol
InChI Key: BSAAEEAUGZMUNT-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 3-(bromomethyl)-2-phenyl-, methyl ester is a useful research compound. Its molecular formula is C18H14BrNO2 and its molecular weight is 356.2 g/mol. The purity is usually 95%.
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properties

CAS RN

272104-64-0

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

methyl 3-(bromomethyl)-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C18H14BrNO2/c1-22-18(21)16-13-9-5-6-10-15(13)20-17(14(16)11-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

BSAAEEAUGZMUNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g (36 mmol) of 3-methyl-2-phenyl-quinoline-4-carboxylic acid methyl ester (compound of Description 1) were dissolved in 500 ml of CH3CN; 13 g (72 mmol) of N-bromosuccinimide were added and the reaction mixture was heated to reflux. After adding 1 g (4.1 mmol) of dibenzoylperoxide; the reaction was refluxed for 24 h; then additional 4 g (22.5 mmol) of N-bromosuccinimide and 0.5 g (2.0 mmol) of dibenzoylperoxide were added and the reaction was refluxed for 4 h. The solvent was evaporated in vacuo to dryness to yield 26.1 g of crude title compound which has been used in the following reaction without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

10 g (36 mmol) of 3-methyl-2-phenylquinoline-4-carboxylic acid methyl ester (compound of Description A) were dissolved in 500 ml of CH3CN; 13 g (72 mmol) of N-bromosuccinimide were added and the reaction mixture was heated to reflux. After adding 1 g (4.1 mmol) of dibenzoylperoxide, the reaction was refluxed for 24 h; then additional 4 g (22.5 mmol) of N-bromosuccinimide and 0.5 g (2.0 mmol) of dibenzoylperoxide were added and the reaction was refluxed for 4 h. The solvent was evaporated in vacuo to dryness to yield 26.1 g of crude methyl 3-bromomethyl-2-phenylquinoline-4-carboxylate (theorical amount, 12.8 g) which was used in the following reaction without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

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